molecular formula C11H11ClF2O2 B1380950 4-Butoxy-2,6-difluorobenzoyl chloride CAS No. 1373920-74-1

4-Butoxy-2,6-difluorobenzoyl chloride

Cat. No.: B1380950
CAS No.: 1373920-74-1
M. Wt: 248.65 g/mol
InChI Key: LCYFGUHGFICGBL-UHFFFAOYSA-N
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Description

4-Butoxy-2,6-difluorobenzoyl chloride ( 1373920-74-1) is a high-purity organic building block with the molecular formula C11H11ClF2O2 and a molecular weight of 248.65 g/mol . This compound is classified as an acid chloride and is characterized by its moisture-sensitive nature, requiring careful handling and storage under inert conditions to maintain its stability and reactivity . Its molecular structure integrates both fluorine atoms and a butoxy chain, making it a versatile and valuable intermediate in advanced organic synthesis, particularly for the preparation of more complex molecules through nucleophilic acyl substitution reactions . Researchers utilize this benzoyl chloride derivative in various applications, including the synthesis of novel compounds for pharmaceutical research and materials science. The presence of the butoxy group at the 4-position can influence the electronic properties and steric profile of the benzene ring, which may be leveraged to fine-tune the characteristics of the final product. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. It is essential to consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE) during handling. Some suppliers may recommend or require cold-chain transportation for this reagent .

Properties

IUPAC Name

4-butoxy-2,6-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF2O2/c1-2-3-4-16-7-5-8(13)10(11(12)15)9(14)6-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYFGUHGFICGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Butoxy-2,6-difluorobenzoyl chloride: Synthesis, Spectroscopic Analysis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Butoxy-2,6-difluorobenzoyl chloride, a fluorinated aromatic compound with significant potential in medicinal chemistry, agrochemical synthesis, and materials science. Due to the absence of extensive literature on this specific molecule, this guide synthesizes information from analogous compounds and foundational chemical principles to present predicted Nuclear Magnetic Resonance (NMR) data, a detailed synthetic protocol, and a discussion of its prospective applications. This document serves as a valuable resource for researchers seeking to explore the utility of this versatile chemical building block.

Introduction: The Significance of Fluorinated Benzoyl Chlorides

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,6-difluorobenzoyl moiety, in particular, is a key structural motif found in a variety of biologically active compounds, including insecticides and pharmaceuticals. This compound represents a valuable derivative, offering a handle for further chemical modification and the potential for enhanced solubility and membrane permeability due to the butoxy group. This guide aims to provide a foundational understanding of this compound, enabling its effective utilization in research and development.

Predicted NMR Spectroscopic Data

Predicted 1H NMR Spectrum

The 1H NMR spectrum of this compound is expected to be characterized by signals from the aromatic protons and the butoxy side chain.

  • Aromatic Region: The two aromatic protons are chemically equivalent due to the molecule's symmetry. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The electron-donating butoxy group will shield these protons, shifting the signal upfield compared to 2,6-difluorobenzoyl chloride.

  • Butoxy Group Region: The butoxy group will exhibit four distinct signals corresponding to the four different sets of protons. The chemical shifts are influenced by their proximity to the oxygen atom.

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3, H-5~ 6.7 - 6.9tJH-F ≈ 8-10
-OCH2-~ 4.0 - 4.2tJH-H ≈ 6-7
-OCH2CH 2-~ 1.7 - 1.9sextetJH-H ≈ 7
-CH2CH 2CH3~ 1.4 - 1.6sextetJH-H ≈ 7
-CH3~ 0.9 - 1.0tJH-H ≈ 7
Predicted 13C NMR Spectrum

The 13C NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon of the benzoyl chloride, and the four carbons of the butoxy group. The carbon atoms directly bonded to fluorine will appear as triplets due to C-F coupling.

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling)
C=O~ 165 - 170s
C-4~ 160 - 165t (2JC-F)
C-2, C-6~ 158 - 162t (1JC-F)
C-1~ 115 - 120t (2JC-F)
C-3, C-5~ 100 - 105s
-OC H2-~ 68 - 72s
-OCH2C H2-~ 30 - 33s
-CH2C H2CH3~ 19 - 22s
-C H3~ 13 - 15s
Predicted 19F NMR Spectrum

19F NMR is a powerful tool for characterizing fluorinated compounds.[1] For this compound, a single signal is expected for the two equivalent fluorine atoms. This signal will be a triplet due to coupling with the two adjacent aromatic protons. The chemical shift of fluorine is sensitive to the electronic environment.[2][3]

Assignment Predicted Chemical Shift (ppm, relative to CFCl3) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
F-2, F-6~ -110 to -120tJF-H ≈ 8-10

Proposed Synthetic Pathway

A plausible multi-step synthesis for this compound is outlined below, starting from commercially available 2,6-difluorobenzoic acid.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Hydrolysis cluster_3 Step 4: Williamson Ether Synthesis cluster_4 Step 5: Chlorination A 2,6-Difluorobenzoic Acid B 4-Nitro-2,6-difluorobenzoic Acid A->B HNO3, H2SO4 C 4-Amino-2,6-difluorobenzoic Acid B->C H2, Pd/C or SnCl2, HCl D 4-Hydroxy-2,6-difluorobenzoic Acid C->D 1. NaNO2, H2SO4 2. H2O, heat E 4-Butoxy-2,6-difluorobenzoic Acid D->E 1-Bromobutane, K2CO3, Acetone F This compound E->F SOCl2 or (COCl)2

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Nitro-2,6-difluorobenzoic Acid

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

  • Slowly add 2,6-difluorobenzoic acid in portions, maintaining the temperature below 10 °C.

  • Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Amino-2,6-difluorobenzoic Acid

  • Dissolve 4-Nitro-2,6-difluorobenzoic acid in ethanol.

  • Add a catalytic amount of Palladium on carbon (10%).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the product.

    • Alternative: Reduction can also be achieved using tin(II) chloride in concentrated hydrochloric acid.

Step 3: Synthesis of 4-Hydroxy-2,6-difluorobenzoic Acid

  • Dissolve 4-Amino-2,6-difluorobenzoic acid in a dilute solution of sulfuric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Slowly add the diazonium salt solution to a boiling solution of dilute sulfuric acid.

  • After the addition is complete, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Synthesis of 4-Butoxy-2,6-difluorobenzoic Acid

  • Dissolve 4-Hydroxy-2,6-difluorobenzoic acid in acetone.

  • Add potassium carbonate and 1-bromobutane.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography.

Step 5: Synthesis of this compound

  • To a flask containing 4-Butoxy-2,6-difluorobenzoic acid, add an excess of thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the final product.

    • Alternative: Oxalyl chloride can be used instead of thionyl chloride.

Potential Applications in Research and Development

The unique structural features of this compound make it an attractive building block for various applications.

Drug Discovery and Medicinal Chemistry

The 2,6-difluorobenzoyl moiety is present in several commercial insecticides, such as diflubenzuron and teflubenzuron, which act as chitin synthesis inhibitors. The introduction of a butoxy group at the 4-position could modulate the pharmacokinetic properties of such compounds, potentially leading to new agrochemicals with improved efficacy or a different spectrum of activity. In medicinal chemistry, this compound can serve as a starting material for the synthesis of novel enzyme inhibitors or receptor ligands. The benzoyl chloride functionality allows for facile reaction with amines and alcohols to generate a diverse library of amides and esters for biological screening.

Application_Workflow A This compound B Reaction with Amines/Alcohols A->B C Library of Amides and Esters B->C D Biological Screening C->D E Lead Compound Identification D->E F SAR Studies E->F G Candidate Drug E->G F->E

Caption: Workflow for the application of this compound in drug discovery.

Materials Science

The rigid, fluorinated aromatic core of this compound makes it a candidate for the synthesis of advanced polymers and liquid crystals. The presence of the flexible butoxy chain can influence the self-assembly and macroscopic properties of these materials. The benzoyl chloride group can be used to incorporate this moiety into polyesters, polyamides, and other polymers, potentially imparting desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound, similar to other acyl chlorides. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is likely to cause severe skin burns and eye damage. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. Store in a cool, dry place under an inert atmosphere.

Conclusion

While experimental data on this compound is scarce, this technical guide provides a robust foundation for its synthesis, characterization, and application. The predicted NMR data offers a valuable reference for researchers synthesizing this compound for the first time. The proposed synthetic route is based on well-established chemical transformations, and the discussion of potential applications highlights the promising future of this and related fluorinated building blocks in various scientific disciplines. As research in this area progresses, the utility of this compound is expected to expand, leading to the development of novel molecules with significant societal benefits.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]

  • 1H-NMR spectrum of 3 compound in chemical shift area of butoxy groups... ResearchGate. [Link]

  • 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. CNR-IRIS. [Link]

  • Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. American Chemical Society. [Link]

  • N-tert-Butoxycarbonyl-L-valine - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives. ResearchGate. [Link]

  • How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • CA2194080C - Novel process for preparing 2,6-di(4,6-dimethoxypyrimidin-2-yl) oxybenzoic acid oxime ester derivatives.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. NIH. [Link]

  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. ResearchGate. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Organic Communications. [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI. [Link]

Sources

Troubleshooting & Optimization

Hydrolysis of 4-Butoxy-2,6-difluorobenzoyl chloride and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Butoxy-2,6-difluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling, use, and prevention of hydrolysis of this valuable synthetic intermediate.

Introduction: Understanding the Reactivity of this compound

This compound is a highly reactive acylating agent. Its reactivity is governed by the electronic properties of the substituents on the aromatic ring. The two fluorine atoms at the ortho positions are strongly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon. This makes the compound highly susceptible to nucleophilic attack, including hydrolysis by water. Conversely, the butoxy group at the para position is an electron-donating group through resonance, which can somewhat mitigate the electron-withdrawing effect of the fluorine atoms. However, the net effect is a highly reactive molecule that requires careful handling to prevent degradation.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving low yields and I suspect hydrolysis. How can I confirm this?

A1: Hydrolysis of this compound results in the formation of 4-Butoxy-2,6-difluorobenzoic acid. You can confirm hydrolysis using the following methods:

  • Thin Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the acyl chloride. You will observe a new spot with a lower Rf value.

  • Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretch around 2500-3300 cm⁻¹ and a shift in the C=O stretch to a lower wavenumber (typically 1700-1725 cm⁻¹ for the acid compared to 1740-1780 cm⁻¹ for the acyl chloride).

  • ¹H NMR Spectroscopy: The acidic proton of the carboxylic acid will appear as a broad singlet far downfield (typically >10 ppm).

Q2: What are the primary causes of hydrolysis of this compound in my experimental setup?

A2: The most common sources of water leading to hydrolysis are:

  • Atmospheric Moisture: Leaving the reagent container open to the air, even for a short period, can introduce enough moisture for hydrolysis to occur.

  • Wet Solvents: Using solvents that have not been rigorously dried is a major contributor to hydrolysis.

  • Contaminated Glassware: Glassware that has not been properly dried will have a thin film of adsorbed water on its surface.[1]

  • "Wet" Reagents: Other reagents in the reaction mixture, such as amines or bases, may contain residual water.

Q3: Can I store a solution of this compound in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF)?

A3: While it is best to use the reagent immediately after weighing or dispensing, you can temporarily store it in a rigorously dried, inert aprotic solvent (e.g., DCM, THF, toluene) under an inert atmosphere (e.g., nitrogen or argon). Ensure the solvent is freshly distilled from a suitable drying agent. Storage should be in a sealed container with a septum, and for no longer than is absolutely necessary.

Part 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered when working with this compound.

Issue 1: Low or No Product Formation in Amide Coupling Reactions
Potential Cause Troubleshooting Step Scientific Rationale
Hydrolysis of Acyl Chloride Confirm hydrolysis using TLC, IR, or NMR as described in the FAQ.The carboxylic acid formed from hydrolysis will not participate in the desired amide coupling reaction under standard conditions.
Steric Hindrance Consider using a less hindered amine or a more potent coupling catalyst (e.g., a uronium-based reagent like HATU).The ortho-fluorine atoms can create steric hindrance around the carbonyl carbon, slowing down the reaction with bulky amines.[2]
Insufficient Base Ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are used.The reaction generates HCl, which must be scavenged by a base to drive the reaction to completion and prevent protonation of the amine nucleophile.
Low Reaction Temperature If steric hindrance is a factor, gentle heating may be required.Increased temperature can provide the necessary activation energy to overcome the steric barrier.
Issue 2: Formation of Multiple Unidentified Byproducts
Potential Cause Troubleshooting Step Scientific Rationale
Side Reactions with Solvent Use a non-reactive, aprotic solvent. Avoid protic solvents like alcohols.Acyl chlorides can react with alcohols to form esters.
Reaction with Base Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).Less hindered bases like pyridine can sometimes act as nucleophiles, leading to byproduct formation.
Degradation of Starting Materials Ensure the purity of all starting materials before use.Impurities in the amine or other reagents can lead to a complex mixture of products.

Part 3: Prevention of Hydrolysis - Protocols and Best Practices

Preventing the hydrolysis of this compound is critical for successful and reproducible experiments. The following protocols outline best practices for handling this moisture-sensitive reagent.

Protocol 1: Handling and Dispensing of this compound

This protocol should be performed under an inert atmosphere using a Schlenk line or in a glovebox.

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C for at least 4 hours and cooled under a stream of dry nitrogen or argon.[1][3]

  • Inert Atmosphere: The reaction vessel should be assembled while hot and purged with an inert gas.

  • Reagent Transfer:

    • If the reagent is a liquid, use a dry, gas-tight syringe to withdraw the required amount from the sealed reagent bottle.

    • If the reagent is a solid, perform the weighing and transfer inside a glovebox.

  • Solvent and Reagent Purity: All solvents must be anhydrous. Use freshly distilled solvents from appropriate drying agents. All other reagents should be dried if necessary.

Diagram: Inert Atmosphere Reaction Setup

InertAtmosphereSetup cluster_setup Schlenk Line Reaction Setup N2_Source Nitrogen/Argon Source Manifold Dual Manifold (Vacuum/Inert Gas) N2_Source->Manifold Inert Gas In Bubbler Oil Bubbler Manifold->Bubbler Pressure Release Reaction_Flask Reaction Flask with Septum Manifold->Reaction_Flask To Reaction Addition_Funnel Addition Funnel Reaction_Flask->Addition_Funnel caption Figure 1: Standard Schlenk line setup for handling moisture-sensitive reagents.

Caption: Figure 1: Standard Schlenk line setup for handling moisture-sensitive reagents.

Protocol 2: Monitoring the Conversion of 4-Butoxy-2,6-difluorobenzoic Acid to the Acyl Chloride

If you are preparing the acyl chloride in-situ from the corresponding carboxylic acid using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride), it is crucial to monitor the reaction to ensure complete conversion.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 4-Butoxy-2,6-difluorobenzoic acid in a dry, inert solvent (e.g., toluene or DCM).

  • Chlorinating Agent Addition: Add the chlorinating agent (e.g., thionyl chloride) dropwise at room temperature. A catalytic amount of DMF is often used with oxalyl chloride.

  • Monitoring:

    • Carefully withdraw a small aliquot of the reaction mixture with a dry syringe.

    • Quench the aliquot with anhydrous methanol. This will convert any remaining acyl chloride to the corresponding methyl ester.

    • Analyze the quenched aliquot by TLC or LC-MS. The disappearance of the starting carboxylic acid and the appearance of the methyl ester indicate the completion of the reaction.

Diagram: Workflow for Acyl Chloride Formation and Use

AcylChlorideWorkflow Start Start: 4-Butoxy-2,6-difluorobenzoic Acid Chlorination Add Chlorinating Agent (e.g., SOCl₂) in Dry Solvent Start->Chlorination Monitoring Monitor Reaction (TLC/LC-MS of Me-ester) Chlorination->Monitoring Monitoring->Chlorination Incomplete Workup Remove Excess Chlorinating Agent (Vacuum) Monitoring->Workup Reaction Complete Use Use Acyl Chloride Immediately in Next Step Workup->Use End Desired Product (e.g., Amide) Use->End caption Figure 2: Workflow for the preparation and immediate use of the acyl chloride.

Caption: Figure 2: Workflow for the preparation and immediate use of the acyl chloride.

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(11), 6023–6027.
  • Ulven, T., et al. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts, 11(12), 1286.
  • Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010). Nucleophilic Acyl Substitution via Aromatic Cation-Activated Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Journal of the American Chemical Society, 132(14), 5002–5003.
  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251.
  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. [Link]

  • U.S. Patent No. US6844468B2. (2005). Process for preparing substituted benzoyl chlorides.

Sources

Improving solubility of 4-Butoxy-2,6-difluorobenzoyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Butoxy-2,6-difluorobenzoyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common yet critical challenge of achieving optimal solubility for this reagent in various organic solvents. As a highly reactive acyl chloride, its handling and dissolution are paramount for successful downstream applications, from small-scale synthesis to process development. This guide provides field-proven insights and troubleshooting steps grounded in chemical principles.

Compound Profile: this compound

A clear understanding of the physicochemical properties of this compound is the foundation for troubleshooting its solubility. The molecule's structure combines a highly reactive benzoyl chloride core, electron-withdrawing fluorine atoms, and a lipophilic butoxy tail. This unique combination dictates its behavior in solution.

PropertyValueSource / Rationale
CAS Number 1373920-74-1[1]
Molecular Formula C₁₁H₁₁ClF₂O₂Calculated
Molecular Weight 248.65 g/mol Calculated
Appearance Expected: Colorless to light yellow liquidInferred from similar compounds[2][3]
Key Reactivity Moisture-sensitive, reacts with nucleophilesGeneral property of acyl chlorides[4][5][6]
Primary Hazard Causes severe skin burns and eye damageGeneral property of acyl chlorides[4][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A1: The primary hazards are its corrosivity and high reactivity. Like other acyl chlorides, it causes severe skin burns and eye damage upon contact.[4][7] It is also moisture-sensitive and will react with water (including humidity in the air) to produce hydrochloric acid (HCl) gas, which is corrosive and can cause respiratory irritation.[4][5][6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4]

Q2: I opened a new bottle of the compound, and it appears cloudy. Is it usable?

A2: Cloudiness or the presence of a solid precipitate upon opening a new container typically indicates partial hydrolysis. This occurs if the compound has been exposed to moisture during storage or packaging. The solid is likely the corresponding carboxylic acid (4-Butoxy-2,6-difluorobenzoic acid), which is generally less soluble in nonpolar solvents than the acyl chloride. While the material may still be usable for some applications, the purity is compromised, and the actual concentration of the active acyl chloride is lower than stated. For reactions sensitive to stoichiometry, using a fresh, clear batch is strongly recommended.

Q3: Can I use protic solvents like ethanol, methanol, or water to dissolve this compound?

A3: No. Using protic solvents is strongly discouraged. Acyl chlorides react vigorously with protic solvents like alcohols, amines, and water.[6][9] With alcohols, it will form an ester; with water, it will hydrolyze to a carboxylic acid.[5][10] These reactions are often exothermic and will consume your reagent, yielding unintended byproducts. Only anhydrous aprotic organic solvents should be used.

Troubleshooting Guide: Solubility Issues

This section addresses the common problem of poor solubility in a question-and-answer format, guiding you from diagnosis to resolution.

Problem: My this compound is not dissolving, or is forming a precipitate in my chosen aprotic solvent at room temperature.

This is a frequent issue that can typically be traced to one of three root causes: solvent contamination, incorrect solvent selection, or reaching the solubility limit at a given temperature.

Step 1: Verify Solvent Purity & Integrity

Q: How can I be sure my solvent isn't the problem?

A: The most common culprit is residual water in the solvent. Acyl chlorides readily react with even trace amounts of water to form the corresponding carboxylic acid, which is often insoluble.[5][6]

  • Causality: The hydrolysis reaction consumes the acyl chloride and produces a solid byproduct, which you observe as a precipitate. This is not a solubility issue but a reactivity problem.

  • Solution:

    • Use Anhydrous Solvents: Always use a new, sealed bottle of an anhydrous grade solvent (<50 ppm water).

    • Proper Storage: If using a previously opened bottle, ensure it was stored under an inert atmosphere (e.g., nitrogen or argon) with a proper sealing cap.

    • Solvent Drying (If Necessary): If the solvent's quality is uncertain, consider drying it over activated molecular sieves (3Å or 4Å) prior to use.

Step 2: Re-evaluate Your Solvent Choice

Q: I'm using an anhydrous solvent, but solubility is still poor. What should I try next?

A: Your solvent may not be a good match for the molecule's polarity. This compound has both polar (benzoyl chloride) and nonpolar (butoxy group) characteristics. The principle of "like dissolves like" is your best guide.

  • Causality: The energy required to break the solute-solute and solvent-solvent interactions must be favorably overcome by the formation of new solute-solvent interactions. An improper match leads to low solubility.

  • Solution: Consult the qualitative solubility guide below. The butoxy group increases the compound's lipophilicity, suggesting that moderately polar to nonpolar aprotic solvents are excellent starting points.

Table 2: Qualitative Solubility Guide for this compound
Solvent ClassExample SolventsSuitability & CommentsRationale
Aprotic, Nonpolar Toluene, Hexanes, Diethyl EtherGood to Excellent: Toluene is often an excellent first choice.The nonpolar butoxy chain enhances solubility in these solvents. They are inert and will not react with the acyl chloride.
Aprotic, Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Good: Generally good solvents for acyl chlorides. THF should be used with caution as it can be opened by strong Lewis acids.These solvents effectively solvate the polar benzoyl chloride group without reacting. They are standard for many synthetic reactions.[11][12]
Protic Alcohols (Methanol, Ethanol), WaterUnsuitable - Reactive! These solvents will react with the acyl chloride functional group, leading to decomposition and byproduct formation.[6][9]
Step 3: Employ Gentle Heating

Q: Can I heat the mixture to improve solubility?

A: Yes, gentle heating is a standard and effective technique.

  • Causality: For most compounds, solubility increases with temperature. The additional kinetic energy helps overcome intermolecular forces, allowing the solvent to accommodate more solute.

  • Solution:

    • Warm the mixture gently (e.g., to 40-50 °C) in a sealed flask under an inert atmosphere.

    • Use a water bath for controlled heating and to minimize the risk of fire, as many organic solvents are flammable.[2]

    • Always monitor the solution. If it remains cloudy or a precipitate persists even with heating, the issue is likely contamination or the fundamental insolubility in that specific solvent.

Step 4: Consider a Co-Solvent System

Q: What if a single solvent doesn't work?

A: If you are constrained by reaction conditions and a single solvent is not effective, a co-solvent system can provide the necessary balance.

  • Causality: A mixture of two miscible solvents can fine-tune the overall polarity of the medium to better match the solute.

  • Solution:

    • Start by dissolving the compound in a small amount of a "strong" but compatible solvent where it is highly soluble (e.g., DCM or Toluene).

    • Slowly add this concentrated solution to the primary reaction solvent. This technique, known as inverse addition, can sometimes prevent the compound from precipitating out of a less ideal solvent.

    • Alternatively, create a binary mixture (e.g., 10:1 Toluene:DCM) to use as the primary solvent system.

Visual & Experimental Protocols

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression for diagnosing and solving solubility issues with this compound.

G cluster_0 Diagnosis Phase cluster_1 Solution Phase start Solubility Issue: Precipitate or Cloudiness check_solvent Is solvent anhydrous? start->check_solvent check_type Is solvent type appropriate? check_solvent->check_type Yes dry_solvent Action: Use fresh anhydrous solvent or dry existing stock. check_solvent->dry_solvent No consult_guide Action: Consult Solvent Guide (Table 2) and re-select. check_type->consult_guide No apply_heat Action: Apply gentle heat (40-50 °C). check_type->apply_heat Yes dry_solvent->start Re-attempt consult_guide->start Re-attempt use_cosolvent Action: Consider a co-solvent system. apply_heat->use_cosolvent If still insoluble success Solubility Achieved apply_heat->success use_cosolvent->success

Caption: Logical workflow for troubleshooting solubility.

Protocol 1: Step-by-Step Guide to Solvent Selection and Small-Scale Solubility Testing

This protocol provides a self-validating method to quickly determine the best solvent for your experiment.

Objective: To identify a suitable anhydrous aprotic solvent for this compound at a target concentration.

Materials:

  • This compound

  • Candidate anhydrous solvents (e.g., Toluene, DCM, THF)

  • Small, oven-dried vials with septa or screw caps

  • Inert gas source (Nitrogen or Argon)

  • Microsyringes

Procedure:

  • Preparation: Place three oven-dried vials in a desiccator to cool under vacuum. Once cool, purge each vial with inert gas.

  • Aliquot Solute: In a glovebox or under a positive flow of inert gas, add a pre-weighed amount of this compound to each vial (e.g., 25 mg). Seal the vials immediately.

  • Solvent Addition: Using a syringe, add a calculated volume of the first anhydrous solvent (e.g., Toluene) to the first vial to achieve your target concentration.

  • Observation at Room Temp: Vigorously vortex or stir the vial for 2 minutes. Observe for complete dissolution.

    • If clear: The solvent is suitable at this concentration and temperature.

    • If cloudy/precipitate: The solvent is not suitable at room temperature. Proceed to the next step.

  • Heating Test: Place the vial in a pre-heated sand bath or heating block at 40-50 °C for 5 minutes. Agitate intermittently.

    • If clear: The solvent is suitable with gentle heating. Note this in your lab journal.

    • If cloudy/precipitate persists: This solvent is a poor choice.

  • Repeat: Repeat steps 3-5 for the other candidate solvents (e.g., DCM, THF) in the remaining vials.

References

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Oakwood Chemical. (2019). Safety Data Sheet: 3-Chloro-2,6-difluorobenzoyl chloride. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Acyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate.
  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Butoxybenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • BYJU'S. (n.d.). Formation of Acid Chlorides. Retrieved from [Link]

  • Tuttee Academy. (n.d.). AS/A-Level Chemistry - Acyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions with 4-Butoxy-2,6-difluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Butoxy-2,6-difluorobenzoyl chloride. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the safe and effective handling of this reactive chemical, with a specific focus on managing potential exothermic events.

Introduction: The Challenge of Reactivity

This compound is a highly valuable reagent in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating butoxy group, imparts specific reactivity profiles that are desirable for targeted molecular design. However, like all acyl chlorides, it possesses a highly electrophilic carbonyl carbon, making it susceptible to rapid and often exothermic reactions with a variety of nucleophiles.[1][2]

The primary hazard associated with this compound, and indeed all acyl chlorides, is its vigorous and exothermic reaction with water and other protic nucleophiles.[3] This reactivity can lead to a rapid increase in temperature and pressure within a reaction vessel, potentially resulting in a thermal runaway.[4] A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an accelerating cycle of increasing temperature and reaction rate.[5]

This guide provides a systematic approach to understanding, predicting, and controlling these exothermic events, ensuring both the safety of the experimenter and the successful outcome of the synthesis.

Troubleshooting Guide: Managing Exothermic Events

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction temperature is increasing much faster than anticipated during the addition of this compound. What should I do immediately?

A1: Immediate Actions for a Rapid Temperature Spike:

  • Stop the Addition: Immediately cease the addition of the this compound.

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and contains a sufficient amount of ice. If using a cryostat, lower the setpoint.

  • Increase Stirring Rate: A higher agitation rate can improve heat transfer from the reaction mixture to the vessel walls and cooling medium.

  • Add Cold, Inert Solvent: If compatible with your reaction chemistry, the addition of a pre-chilled, inert solvent can help to absorb some of the excess heat.

  • Prepare for Emergency Quenching: Have a quenching agent readily available. However, do not quench a reaction that is already experiencing a runaway, as this can exacerbate the situation. Quenching is a preventative measure for controlled situations.

Q2: I am planning a reaction with an amine and this compound. How can I proactively prevent a thermal runaway?

A2: Proactive Measures for Exotherm Control:

Acylation reactions with amines are typically fast and highly exothermic. The following steps are crucial for maintaining control:

  • Reaction Calorimetry: Whenever possible, perform a small-scale reaction in a reaction calorimeter to determine the heat of reaction (ΔHrxn), the maximum temperature of the synthesis reaction (MTSR), and the rate of heat evolution.[6] This data is invaluable for safe scale-up.

  • Slow, Controlled Addition: Add the this compound to the amine solution dropwise using a syringe pump or a pressure-equalizing dropping funnel. Never add the amine to the acyl chloride, as this creates a high concentration of the reactive species.

  • Dilution: Conduct the reaction in a suitable, inert solvent to manage the concentration of reactants and to act as a heat sink.[4]

  • Adequate Cooling: Ensure your cooling bath has a significantly lower temperature than your desired reaction temperature to provide a sufficient driving force for heat removal.

  • Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.

Q3: My reaction mixture turned a dark color and I am observing gas evolution after adding this compound. What is happening?

A3: Diagnosing Side Reactions and Decomposition:

  • Potential Cause: The exotherm from the initial reaction may have raised the internal temperature to a point where the starting material, intermediates, or products are decomposing. The gas evolution is likely HCl, a byproduct of the reaction with any residual moisture or the nucleophile.

  • Troubleshooting Steps:

    • Re-evaluate your cooling capacity: Your cooling system may not be adequate for the scale of your reaction.

    • Check for contaminants: Ensure all your reagents and solvents are dry. Acyl chlorides react vigorously with water, which can initiate a strong exotherm.[3]

    • Consider a lower reaction temperature: The activating effect of the butoxy group may make this acyl chloride more reactive than anticipated. Running the reaction at a lower temperature will slow the reaction rate and allow for better heat control.

Frequently Asked Questions (FAQs)

General Handling and Safety
  • Q: What are the primary hazards of this compound?

    • A: It is corrosive and will cause severe skin burns and eye damage. It is a lachrymator. It reacts violently with water, alcohols, and other nucleophiles, which can lead to a dangerous release of heat and HCl gas.[8] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[9]

  • Q: How should I store this compound?

    • A: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as bases and oxidizing agents. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[10]

Reaction Specifics
  • Q: How does the butoxy group affect the reactivity of the acyl chloride compared to 2,6-difluorobenzoyl chloride?

    • A: The butoxy group is an electron-donating group through resonance, which can increase the electron density on the aromatic ring. However, the primary factor influencing the reactivity of the acyl chloride is the electrophilicity of the carbonyl carbon. While the butoxy group may have a slight deactivating effect on the carbonyl carbon's electrophilicity through resonance, the inductive effects of the two fluorine atoms are strongly electron-withdrawing, maintaining high reactivity. The overall effect on reactivity should be determined experimentally, but it is prudent to assume high reactivity.[11]

  • Q: What is a safe and effective way to quench a reaction involving this compound?

    • A: Quenching should be performed slowly and with cooling.[12] A common method is the slow, portion-wise addition of the reaction mixture to a stirred, cold solution of a weak nucleophile, such as a saturated aqueous solution of sodium bicarbonate or ammonium chloride. This will neutralize the unreacted acyl chloride and the HCl byproduct. Be aware that quenching is also an exothermic process and must be controlled.[12] For larger quantities or highly concentrated solutions, a staged quench with a less reactive alcohol (like isopropanol) before the addition of water can be a safer approach.[13]

Experimental Protocols & Data

Table 1: Key Safety and Reactivity Parameters (Analogues)

Parameter2,6-Difluorobenzoyl chlorideBenzoyl chlorideNotes
CAS Number 18063-02-098-88-4For identification purposes.
Molecular Weight 176.55 g/mol 140.57 g/mol Affects stoichiometry calculations.
Boiling Point 72-77 °C / 13 mmHg197.2 °C[3][14]
Reactivity with Water Reacts violentlyReacts violently[3][15]

Experimental Protocol: Small-Scale Acylation with Amine

This protocol is a general guideline. You must adapt it to your specific amine and reaction scale.

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in a cooling bath (e.g., ice-water).

  • Reagents: Dissolve the amine in an appropriate anhydrous solvent (e.g., dichloromethane, THF) in the flask.

  • Addition: Dissolve the this compound in the same anhydrous solvent and add it to the dropping funnel.

  • Reaction: Begin stirring and cooling the amine solution. Slowly add the acyl chloride solution dropwise, maintaining the internal temperature below the desired setpoint.

  • Monitoring: Monitor the reaction progress by TLC or another suitable analytical method.

  • Workup: Once the reaction is complete, quench the reaction by slowly transferring the mixture to a cooled, stirred beaker of saturated aqueous sodium bicarbonate.

Diagrams

Workflow for Managing a Potential Exothermic Reaction

Exotherm_Management Observe Observe Rapid Temperature Rise Stop_Addition Stop Reagent Addition Observe->Stop_Addition Enhance_Cooling Enhance Cooling Stop_Addition->Enhance_Cooling Increase_Stirring Increase Stirring Enhance_Cooling->Increase_Stirring Add_Solvent Add Cold, Inert Solvent (if possible) Increase_Stirring->Add_Solvent Monitor Monitor Temperature Closely Add_Solvent->Monitor Controlled Temperature Controlled? Monitor->Controlled Proceed Proceed with Caution Controlled->Proceed Yes Emergency Emergency Shutdown (Alert Supervisor) Controlled->Emergency No

Caption: A stepwise workflow for immediate response to an unexpected exotherm.

Decision Tree for Proactive Exotherm Control

Proactive_Control Start Planning Acylation Reaction Calorimetry Perform Reaction Calorimetry? Start->Calorimetry Yes_Cal Obtain ΔHrxn, MTSR, Heat Flow Data Calorimetry->Yes_Cal Yes No_Cal Assume High Exothermicity Calorimetry->No_Cal No Design Design Experiment Yes_Cal->Design No_Cal->Design Slow_Addition Slow, Controlled Addition Design->Slow_Addition Dilution Use Adequate Dilution Slow_Addition->Dilution Cooling Ensure Sufficient Cooling Capacity Dilution->Cooling Monitoring Continuous Monitoring Cooling->Monitoring Safe_Reaction Safe Reaction Execution Monitoring->Safe_Reaction

Caption: A decision tree for planning safe acylation reactions.

References

  • Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Journal of the American Chemical Society, 132(14), 5002–5003. [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. [Link]

  • Incatools. (2021, July 6). Temperature Control for Batch Reactors in your industry. [Link]

  • Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

  • Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • Penta. (2025, March 26). Benzoyl chloride. [Link]

  • PubChem. (n.d.). Benzoyl chloride. [Link]

  • Reddit. (2024, May 23). Quenching guide. [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

  • Sciencemadness.org. (n.d.). over heating of benzoyl chloride. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. [Link]

  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. [Link]

Sources

Technical Support Center: TLC Monitoring of Reactions Involving 4-Butoxy-2,6-difluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving 4-Butoxy-2,6-difluorobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure the integrity and success of your reactions.

Introduction: The Critical Role of TLC in Monitoring this compound Reactions

This compound is a valuable building block in medicinal chemistry and materials science, prized for its unique electronic and steric properties. The two fluorine atoms flanking the acyl chloride group significantly influence its reactivity, often leading to more controlled and selective acylations. However, these same properties can present challenges in reaction monitoring by thin-layer chromatography (TLC). This guide will equip you with the necessary knowledge to effectively use TLC to track the consumption of the starting material and the formation of your desired product.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not showing up on the TLC plate under UV light?

While this compound is an aromatic compound and should be UV-active, several factors can lead to a faint or invisible spot:

  • Low Concentration: The concentration of your spotted sample may be too low for detection. Prepare a slightly more concentrated solution for spotting.

  • Volatility: While not extremely volatile, some loss can occur during spotting if the solvent is highly volatile and the plate is heated.

  • Quenching Efficiency: The degree to which a compound quenches the fluorescence of the TLC plate's indicator can vary. While aromatic systems are generally good quenchers, the specific electronic nature of your molecule might result in weaker quenching.[1][2]

  • Hydrolysis: The acyl chloride is highly susceptible to hydrolysis on the silica gel plate, converting it to the corresponding carboxylic acid.[3][4] This new compound will have a different Rf value and may be difficult to distinguish from other components.

Q2: I see a new spot on my TLC, but I'm not sure if it's my product or a byproduct. How can I confirm?

This is a common challenge. Here’s a systematic approach to identify your spots:

  • Co-spotting: The most reliable method is to spot your reaction mixture, the pure starting material, and a co-spot (a spot of the reaction mixture on top of a spot of the starting material) on the same plate. If the new spot is your product, it should have a different Rf than the starting material. The co-spot will show two distinct spots if the reaction has progressed.

  • Reference Standard: If available, spotting a reference standard of your expected product alongside the reaction mixture is the ideal confirmation.

  • Staining: Use a complementary visualization technique. For example, potassium permanganate stain can be useful for visualizing compounds with oxidizable functional groups, which might be present in your product but not the starting material.[1]

  • Quench Test: A simple in-tube quench can help. Take a small aliquot of the reaction mixture and quench it with a nucleophile like methanol. This will convert any remaining this compound into the methyl ester, which is more stable on the TLC plate.[3] The ester will have a distinct Rf value, helping you track the disappearance of the acyl chloride.

Q3: How do I choose the right solvent system for my TLC?

The choice of eluent is critical for good separation. The goal is to have the Rf values of your key components between 0.2 and 0.8 for accurate assessment.

  • Start with a Standard Mixture: A good starting point for many organic reactions is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Polarity Adjustment:

    • If your spots are all at the bottom of the plate (low Rf), increase the polarity of the eluent by adding more ethyl acetate.

    • If your spots are all at the top of the plate (high Rf), decrease the polarity by adding more hexanes.

  • Consider the Reactants and Products:

    • This compound is relatively non-polar.

    • The polarity of your product will depend on the nucleophile used. For example, reacting it with an amine to form an amide will result in a more polar product that will have a lower Rf value than the starting acyl chloride.

Here is a table of suggested starting solvent systems for common reaction types:

Reaction TypeNucleophile ExampleExpected Product PolaritySuggested Starting Solvent System (Hexane:Ethyl Acetate)
Amide FormationPrimary or Secondary AmineHigher than starting material7:3 to 1:1
Ester FormationAlcoholSimilar to or slightly higher than starting material9:1 to 8:2
Friedel-Crafts AcylationAromatic CompoundLower than starting material9:1 to 9.5:0.5

Troubleshooting Guide

This section addresses specific problems you might encounter and provides actionable solutions.

Problem 1: Streaking of Spots

Streaking can obscure the separation of components and make it difficult to determine if the reaction is complete.

  • Causality:

    • Overloading: Applying too much sample to the plate is a common cause. The stationary phase becomes saturated, leading to a continuous band instead of a distinct spot.

    • High Polarity: The compound may be too polar for the chosen solvent system, causing it to interact strongly with the silica gel and move unevenly.

    • Decomposition: The compound may be degrading on the silica plate. Acyl chlorides can react with the water present on the silica surface.[4][5]

  • Solutions:

    • Dilute Your Sample: Spot a more dilute solution of your reaction mixture.

    • Adjust Solvent System: Increase the polarity of your eluent to improve the solubility and movement of polar compounds.

    • Use a Different Stationary Phase: Consider using alumina TLC plates, which are less acidic and may reduce decomposition.[5]

    • Dry the TLC Plate: Gently heat the TLC plate in an oven before use to remove adsorbed water.

Problem 2: The Acyl Chloride Spot Disappears, but No Product Spot Appears

This can be a perplexing issue, suggesting the reaction is complete, but the product is not visible.

  • Causality:

    • Product is Not UV-Active: Your product may lack a chromophore that absorbs UV light at 254 nm.

    • Product is Highly Polar: The product might be so polar that it does not move from the baseline, even in a highly polar solvent system.

    • Product is Volatile: The product may be volatile and evaporate from the plate.

  • Solutions:

    • Use a Chemical Stain: After UV visualization, use a stain like potassium permanganate or an iodine chamber to visualize non-UV-active compounds.[1][6]

    • Change the Solvent System: Try a more polar eluent, such as a mixture including methanol or dichloromethane, to move highly polar products off the baseline.

    • Derivatization for Visualization: If your product has a specific functional group, consider a derivatizing spray reagent that reacts to form a colored compound.

Problem 3: The Rf Values of the Starting Material and Product are Too Close

Poor separation makes it challenging to accurately gauge the progress of the reaction.

  • Causality:

    • Similar Polarity: The starting material and product may have very similar polarities.

    • Inappropriate Solvent System: The chosen eluent may not have the right selectivity for your compounds.

  • Solutions:

    • Optimize the Solvent System:

      • Try small, incremental changes in the solvent ratio.

      • Introduce a third solvent with a different polarity to fine-tune the separation. For example, adding a small amount of methanol or dichloromethane to a hexane/ethyl acetate mixture can sometimes improve resolution.

    • Two-Dimensional TLC: Run the TLC in one direction with one solvent system, then rotate the plate 90 degrees and run it in a second, different solvent system. This can separate compounds that co-elute in a single solvent system.

Experimental Protocols

Protocol 1: Standard TLC Monitoring
  • Plate Preparation: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • Lane 1: Spot the pure this compound starting material.

    • Lane 2: Spot the reaction mixture.

    • Lane 3: Co-spot the starting material and the reaction mixture.

  • Development: Place the plate in a sealed chamber containing the chosen eluent. Ensure the solvent level is below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm).[7][8] Circle the spots with a pencil.

    • If necessary, use a chemical stain for further visualization.

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[9]

Protocol 2: TLC Monitoring with In-Situ Derivatization

This protocol is particularly useful when dealing with the instability of the acyl chloride on the TLC plate.

  • Sample Preparation:

    • Prepare a small vial containing your reaction mixture.

    • Prepare a second vial by taking a small aliquot of the reaction mixture and adding a few drops of methanol to convert the acyl chloride to the more stable methyl ester.

  • TLC Analysis:

    • Spot the starting material, the reaction mixture, and the methanol-quenched mixture on the same TLC plate.

    • Develop and visualize the plate as described in Protocol 1.

    • The disappearance of the acyl chloride spot in the reaction mixture lane and the appearance of the methyl ester spot in the quenched lane can be used to monitor the reaction progress.

Visualizing the Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate prep_sample Prepare Samples (SM, Rxn, Co-spot) spotting Spot Plate prep_sample->spotting development Develop in Chamber spotting->development Elute visualization Visualize (UV/Stain) development->visualization calculation Calculate Rf Values visualization->calculation interpretation Interpret Results calculation->interpretation

Caption: A standard workflow for monitoring a chemical reaction using TLC.

Troubleshooting Logic

Troubleshooting_Logic start Problem Observed problem1 Streaking Spots Solution start->problem1 problem2 No Product Spot Solution start->problem2 problem3 Poor Separation (Rf Too Close) Solution start->problem3 solution1 Dilute Sample Adjust Solvent Polarity Use Alumina Plate Dry Plate problem1:sol->solution1 solution2 Use Chemical Stain Try More Polar Eluent Derivatize for Visualization problem2:sol->solution2 solution3 Fine-tune Solvent Ratio Add a Third Solvent Use 2D TLC problem3:sol->solution3

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Butoxy-2,6-difluorobenzoyl chloride and 2,6-difluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Substituted benzoyl chlorides are a cornerstone of acylation reactions, and understanding the nuances of their reactivity is crucial for optimizing reaction outcomes. This guide provides an in-depth comparison of the reactivity of two key reagents: 4-Butoxy-2,6-difluorobenzoyl chloride and its parent compound, 2,6-difluorobenzoyl chloride. By examining the electronic and steric factors that differentiate these molecules, we can provide field-proven insights into their behavior in nucleophilic acyl substitution reactions.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical properties of these reagents is essential for their safe handling and effective use in synthesis. The table below summarizes key data for both compounds.

Property2,6-difluorobenzoyl chlorideThis compound
Molecular Formula C₇H₃ClF₂O[1]C₁₁H₁₁ClF₂O
Molecular Weight 176.55 g/mol [1]248.65 g/mol
CAS Number 18063-02-0[1]Not readily available
Appearance Colorless to light orange/yellow liquidPredicted to be a liquid or low-melting solid
Boiling Point 72-77 °C at 13 mmHg[2]Expected to be higher than 2,6-difluorobenzoyl chloride
Density 1.404 g/mL at 25 °C[2]Expected to be lower than 2,6-difluorobenzoyl chloride

The Decisive Factor: Electronic Effects on Reactivity

The primary differentiator in the reactivity of these two molecules is the presence of the 4-butoxy group on the benzene ring of this compound. This substituent exerts a significant electronic influence on the electrophilicity of the carbonyl carbon, which is the central atom in nucleophilic acyl substitution reactions.

The butoxy group is an electron-donating group (EDG) through resonance (+M effect), where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring. This increased electron density on the ring, and consequently on the carbonyl carbon, reduces its partial positive charge, making it a less potent electrophile. In contrast, the parent 2,6-difluorobenzoyl chloride lacks this electron-donating substituent. The fluorine atoms at the ortho positions are strongly electron-withdrawing through induction (-I effect), which increases the electrophilicity of the carbonyl carbon.

Therefore, it is predicted that 2,6-difluorobenzoyl chloride will be more reactive towards nucleophiles than this compound in reactions that proceed through a direct nucleophilic addition-elimination mechanism.

However, the reaction mechanism can be influenced by the solvent and the nature of the nucleophile. In weakly nucleophilic solvents, the solvolysis of benzoyl chlorides can proceed through a cationic, Sₙ1-like mechanism. In such cases, electron-donating groups at the para position can stabilize the resulting acylium cation intermediate, thereby accelerating the reaction rate.[3]

G cluster_0 Electronic Effects 2,6-Difluorobenzoyl_chloride 2,6-Difluorobenzoyl chloride (No EDG) High_Electrophilicity Higher Carbonyl Electrophilicity 2,6-Difluorobenzoyl_chloride->High_Electrophilicity 4-Butoxy-2,6-Difluorobenzoyl_chloride This compound (Butoxy EDG) Low_Electrophilicity Lower Carbonyl Electrophilicity 4-Butoxy-2,6-Difluorobenzoyl_chloride->Low_Electrophilicity High_Reactivity Higher Reactivity (Addition-Elimination) High_Electrophilicity->High_Reactivity Low_Reactivity Lower Reactivity (Addition-Elimination) Low_Electrophilicity->Low_Reactivity

Caption: Electronic effects on reactivity.

Steric Considerations

The fluorine atoms in the ortho positions of both molecules introduce steric hindrance around the carbonyl group. This can impede the approach of bulky nucleophiles. The addition of the 4-butoxy group is not expected to significantly alter the steric environment directly around the reactive center. Therefore, steric effects are likely to be comparable for both compounds when reacting with similarly sized nucleophiles.

Experimental Insights: A Comparative Reactivity Study (Hypothetical)

Experimental Workflow: Competitive Acylation

G Start Equimolar Mixture of Benzoyl Chlorides Nucleophile Addition of Nucleophile (e.g., Aniline) Start->Nucleophile Reaction Reaction at Controlled Temperature Nucleophile->Reaction Quench Quenching the Reaction Reaction->Quench Analysis Analysis by GC-MS or HPLC Quench->Analysis Result Determine Product Ratio Analysis->Result

Caption: Workflow for a competitive acylation experiment.

Detailed Protocol
  • Preparation of Reactants: Prepare a stock solution containing equimolar amounts of this compound and 2,6-difluorobenzoyl chloride in a dry, inert solvent (e.g., dichloromethane).

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), place a solution of a chosen nucleophile (e.g., aniline or benzyl alcohol) in the same solvent. Cool the solution to a controlled temperature (e.g., 0 °C).

  • Initiation of Reaction: Add the benzoyl chloride mixture to the nucleophile solution dropwise with vigorous stirring.

  • Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). After a predetermined time, or upon consumption of the limiting reagent, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture using a quantitative technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the two acylated products.

Expected Outcome: Based on the electronic arguments presented, the product derived from 2,6-difluorobenzoyl chloride is expected to be the major product, indicating its higher reactivity in this competitive setting.

Synthetic Protocols: Preparation of the Benzoyl Chlorides

The availability of reliable synthetic methods is crucial for the application of these reagents.

Synthesis of 2,6-difluorobenzoyl chloride

2,6-difluorobenzoyl chloride is commercially available. A common laboratory synthesis involves the reaction of 2,6-difluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

G Acid 2,6-Difluorobenzoic Acid Reaction Reflux Acid->Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Reaction Product 2,6-Difluorobenzoyl chloride Reaction->Product

Caption: Synthesis of 2,6-difluorobenzoyl chloride.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-difluorobenzoic acid.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Purify the resulting 2,6-difluorobenzoyl chloride by vacuum distillation.

Proposed Synthesis of this compound

The synthesis of this compound would likely start from a commercially available precursor, such as 2,4,6-trifluorobenzoic acid or a related compound. A plausible synthetic route is outlined below.

Synthetic Pathway:

  • Nucleophilic Aromatic Substitution: React 2,4,6-trifluorobenzoic acid with sodium butoxide. The butoxide will preferentially displace the fluorine atom at the para position due to its higher activation towards nucleophilic attack.

  • Chlorination: Convert the resulting 4-butoxy-2,6-difluorobenzoic acid to the corresponding acyl chloride using a standard chlorinating agent like thionyl chloride, as described above.

Applications in Synthesis

Both reagents are valuable for introducing the difluorobenzoyl moiety into molecules. 2,6-difluorobenzoyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, including benzoylurea insecticides.[4] The presence of the fluorine atoms can enhance biological activity and metabolic stability.

The introduction of a butoxy group in this compound offers an additional point of molecular diversity. The alkoxy group can influence solubility, lipophilicity, and binding interactions of the final product, making it a valuable tool for fine-tuning the properties of drug candidates and other advanced materials.

Conclusion

References

  • PubChem. 2,6-Difluorobenzoyl chloride | C7H3ClF2O | CID 87438. [Link]

  • Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6664–6683. [Link]

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  • Google Patents. Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
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  • Campos-Rey, P., Cabaleiro-Lago, C., & Hervés, P. (2010). Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. The Journal of Physical Chemistry B, 114(44), 14004–14011. [Link]

  • Google Patents.
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  • Chemistry LibreTexts. Inductive Effects of Alkyl Groups. [Link]

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  • Journal of the Chemical Society, Perkin Transactions 2. Comparison of methanolysis of a series of p-benzyloxybenzoyl chlorides with that of benzoyl, p-phenoxybenzoyl, and p-methoxybenzoyl chlorides. [Link]

  • PG.CHEMEASY. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene. [Link]

  • Google Patents. Process for preparing substituted benzoyl chlorides.
  • ZORA - Zurich Open Repository and Archive. 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. [Link]

  • ACS Publications. Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. [Link]

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A Senior Application Scientist's Comparative Guide to 4-Butoxy-2,6-difluorobenzoyl chloride and Alternative Acylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic campaign. Among the vast arsenal of available reagents, substituted benzoyl chlorides offer a tunable platform for introducing benzoyl moieties with tailored electronic and steric properties. This guide provides an in-depth comparison of 4-Butoxy-2,6-difluorobenzoyl chloride with other commonly employed acylating agents, offering insights into its unique reactivity profile and potential applications. While direct comparative experimental data for this compound is not extensively available in the public domain, this guide extrapolates its performance based on established principles of physical organic chemistry and data from closely related analogues.

The Central Role of Acylation in Complex Molecule Synthesis

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry.[1] This fundamental transformation is instrumental in the formation of esters, amides, and ketones, which are ubiquitous structural motifs in biologically active compounds. The reactivity of the acylating agent is paramount; a reagent that is too reactive may lead to a lack of selectivity and unwanted side reactions, while one with insufficient reactivity can result in sluggish or incomplete conversions. Substituted benzoyl chlorides are valuable tools in this context, as the nature and position of substituents on the aromatic ring can be strategically chosen to modulate the electrophilicity of the carbonyl carbon.[2]

Profiling this compound: A Trifecta of Substituent Effects

This compound is a uniquely substituted acylating agent, and its reactivity is a composite of the electronic and steric effects of its three substituents.

  • Ortho-Difluoro Substitution: The two fluorine atoms at the 2 and 6 positions exert a strong electron-withdrawing inductive effect (-I), which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3] This heightened reactivity is a key feature of this class of acylating agents.

  • Para-Butoxy Group: The butoxy group at the 4-position is an electron-donating group through resonance (+M) and weakly electron-withdrawing through induction (-I). The resonance effect typically dominates, leading to an overall electron-donating character.[4] This has the effect of slightly attenuating the high reactivity conferred by the ortho-fluoro groups. The Hammett constant (σp) for a para-methoxy group is -0.27, indicating its electron-donating nature, and a butoxy group is expected to have a similar electronic effect.[5][6]

  • Steric Hindrance: The ortho-difluoro substitution also introduces steric bulk around the reactive center, which can influence the approach of nucleophiles.

This combination of a strongly activating, sterically directing ortho-difluoro pattern with a modulating para-butoxy group suggests that this compound is a highly reactive, yet potentially more selective, acylating agent compared to its non-alkoxylated counterpart, 2,6-difluorobenzoyl chloride. The butoxy group can also impart increased lipophilicity to the resulting acylated product, a desirable feature in drug discovery for modulating solubility and membrane permeability.

Comparative Analysis with Alternative Acylating Agents

To understand the unique position of this compound, it is instructive to compare it with other commonly used benzoyl chlorides.

Acylating AgentKey Structural FeaturesPredicted Relative ReactivityRationale for ReactivityPotential AdvantagesPotential Disadvantages
This compound Ortho-difluoro, para-butoxyVery HighStrong -I effect of ortho-F atoms, partially moderated by +M effect of para-butoxy group.High reactivity, potential for enhanced selectivity, imparts lipophilicity.Limited commercial availability and published data.
2,6-Difluorobenzoyl chloride Ortho-difluoroVery HighStrong -I effect of ortho-F atoms significantly increases electrophilicity of the carbonyl carbon.High reactivity, useful for acylating deactivated systems.Can be too reactive, leading to lower selectivity.
4-Chlorobenzoyl chloride Para-chloroModerateWeak -I and +M effects of chlorine result in reactivity similar to benzoyl chloride.Readily available, well-understood reactivity.Lacks the high activation of fluorinated analogues.
Benzoyl Chloride UnsubstitutedModerateBaseline reactivity for aromatic acyl chlorides.Widely available, cost-effective, extensive literature.May not be reactive enough for challenging substrates.
4-Methoxybenzoyl chloride Para-methoxyModerate to Low+M effect of the methoxy group deactivates the carbonyl carbon towards nucleophilic attack.[7]Useful for selective acylations where lower reactivity is desired.May require harsher conditions or longer reaction times.

Table 1: Comparative Profile of Selected Acylating Agents

Mechanistic Insights: The "Why" Behind the Reactivity

The reactivity of substituted benzoyl chlorides in reactions like Friedel-Crafts acylation is governed by the stability of the intermediate acylium ion and the electrophilicity of the carbonyl carbon.[2] Electron-withdrawing groups, such as fluorine, enhance the partial positive charge on the carbonyl carbon, making it a "harder" electrophile and more susceptible to attack by nucleophiles. Conversely, electron-donating groups, like the butoxy group, decrease this positive charge, thus reducing reactivity.[8]

G cluster_0 Reactivity Spectrum of Acylating Agents cluster_1 Substituent Effects High Reactivity High Reactivity Moderate Reactivity Moderate Reactivity Low Reactivity Low Reactivity Electron-Withdrawing Groups (e.g., -F, -Cl) Electron-Withdrawing Groups (e.g., -F, -Cl) Electron-Withdrawing Groups (e.g., -F, -Cl)->High Reactivity Increase Electrophilicity Electron-Donating Groups (e.g., -OR, -Alkyl) Electron-Donating Groups (e.g., -OR, -Alkyl) Electron-Donating Groups (e.g., -OR, -Alkyl)->Low Reactivity Decrease Electrophilicity This compound This compound This compound->High Reactivity 2,6-Difluorobenzoyl chloride 2,6-Difluorobenzoyl chloride 2,6-Difluorobenzoyl chloride->High Reactivity 4-Chlorobenzoyl chloride 4-Chlorobenzoyl chloride 4-Chlorobenzoyl chloride->Moderate Reactivity Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Moderate Reactivity 4-Methoxybenzoyl chloride 4-Methoxybenzoyl chloride 4-Methoxybenzoyl chloride->Low Reactivity

Caption: Influence of substituents on the reactivity of benzoyl chlorides.

Experimental Protocols: A Practical Framework

Representative Protocol: Friedel-Crafts Acylation of Anisole

This protocol describes the acylation of anisole, a moderately activated aromatic substrate.

Materials:

  • This compound (1.0 eq)

  • Anisole (1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of anisole (1.2 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start prep Prepare AlCl3 suspension in DCM at 0 °C start->prep add_acyl Add this compound solution dropwise prep->add_acyl add_anisole Add anisole solution dropwise add_acyl->add_anisole react Warm to RT and stir for 2-4 hours (Monitor by TLC) add_anisole->react quench Quench with ice and 1M HCl react->quench extract Extract with DCM quench->extract wash Wash organic layer sequentially extract->wash dry Dry with MgSO4 and concentrate wash->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Experimental workflow for Friedel-Crafts acylation.

Conclusion: Selecting the Right Tool for the Job

This compound represents a sophisticated acylating agent with a reactivity profile shaped by a unique combination of activating, deactivating, and sterically influential substituents. Its high predicted reactivity, stemming from the ortho-difluoro substitution, makes it a promising candidate for challenging acylation reactions, including those involving deactivated aromatic systems. The para-butoxy group, while slightly tempering this reactivity, offers the added benefits of potentially enhanced selectivity and increased lipophilicity in the final product, a valuable attribute in medicinal chemistry.

The choice between this compound and other acylating agents will ultimately depend on the specific requirements of the synthesis. For routine acylations of activated substrates, the readily available and cost-effective benzoyl chloride may suffice. When higher reactivity is needed, 2,6-difluorobenzoyl chloride is a powerful option. However, for complex syntheses where a balance of high reactivity, selectivity, and the introduction of a lipophilic tail is desired, this compound emerges as a compelling, albeit less documented, choice for the discerning synthetic chemist. Further experimental investigation into the full scope of its applications is warranted and will undoubtedly solidify its position in the synthetic chemist's toolkit.

References

  • Process for preparing substituted benzoyl chlorides. Google Patents.
  • Friedel-Crafts acylation of benzene. Chemguide. URL: [Link]

  • Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. RSC Advances. URL: [Link]

  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. URL: [Link]

  • Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters. URL: [Link]

  • Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI. URL: [Link]

  • Hammett equation. Wikipedia. URL: [Link]

  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. URL: [Link]

  • Method for continuously producing 2, 6-difluorobenzoyl isocyanate. Google Patents.
  • Friedel–Crafts acylation of different arenes with benzoyl chloride... ResearchGate. URL: [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Chemistry Steps. URL: [Link]

  • STRUCTURE MODIFICATION: EFFECT OF LIPOPHILIC, ELECTRONIC, AND STERIC PARAMETERS OF N-BENZOYL- N'-PHENYLTHIOUREA COMPOUNDS ON ANT. Ubaya Repository. URL: [Link]

  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC. URL: [Link]

  • 27.03 Hammett Substituent Constants Defined. YouTube. URL: [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. URL: [Link]

  • Synthesis of substituted benzoyl chlorides. ResearchGate. URL: [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. URL: [Link]

  • 4-Methoxy Benzoyl Chloride. Shree Sulphurics. URL: [Link]

  • Hammett substituent constants. Stenutz. URL: [Link]

  • An efficient process for the synthesis of alkoxy substituted benzaldehydes. Google Patents.
  • The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. ResearchGate. URL: [Link]

  • Reactivity of Carboxylic Acid Derivatives. University of Calgary. URL: [Link]

  • Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. URL: [Link]

  • The Hammett p values found by changing the para substituent on the... ResearchGate. URL: [Link]

  • Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. URL: [Link]

  • Recent Advances in Application of Alkoxy Radical in Organic Synthesis. PMC. URL: [Link]

  • Preparation method of 2, 4-dichlorobenzoyl chloride. Google Patents.
  • Preparation method for 4-fluorobenzoyl chloride. Google Patents.

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A Technical Guide to the Characterization of Compounds Synthesized with 4-Butoxy-2,6-difluorobenzoyl Chloride and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth technical comparison and characterization of compounds synthesized using the 4-Butoxy-2,6-difluorobenzoyl chloride scaffold. We will delve into the synthesis, characterization, and comparative analysis of derivatives, offering field-proven insights and experimental data to support your research and development endeavors.

Introduction: The Strategic Importance of the 2,6-Difluorobenzoyl Moiety

The 2,6-difluorobenzoyl structural unit is a cornerstone in modern medicinal and agrochemical development. Its incorporation into molecules is a strategic choice aimed at enhancing biological activity, metabolic stability, and binding affinity. The two fluorine atoms positioned ortho to the carbonyl group exert a profound steric and electronic influence, often forcing the amide bond out of the plane of the aromatic ring. This non-planar conformation can be crucial for fitting into specific allosteric binding sites on proteins, a property that has been successfully exploited in the development of novel therapeutics.[1][2]

While literature directly detailing the use of this compound is limited, an extensive body of research exists for its parent compound, 2,6-difluorobenzoyl chloride.[3][4] This guide will leverage the well-documented chemistry of this parent scaffold to provide a robust framework for the synthesis and characterization of its derivatives. The principles, protocols, and spectral interpretations discussed herein are directly applicable, with specific considerations for the electronic and steric contributions of the 4-butoxy group outlined to provide a comprehensive predictive analysis.

Comparative Synthesis: Acylation Reactions and the Formation of Bioactive Amides

The primary utility of an acyl chloride like this compound is in acylation reactions, most commonly with amines to form stable and often highly active amide derivatives. The reactivity of the acyl chloride is robust, allowing for efficient coupling with a wide range of primary and secondary amines under standard conditions.

Causality of Experimental Design: The choice of a non-nucleophilic base (e.g., triethylamine, DIPEA) is critical to scavenge the HCl byproduct without competing with the primary nucleophile. The reaction is typically performed in an inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the acyl chloride and to ensure solubility of the reactants. The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

Below is a general workflow for the synthesis and subsequent characterization of a target benzamide derivative.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage reagent This compound + Primary/Secondary Amine reaction Amide Coupling (Solvent: DCM, Base: Et3N) reagent->reaction Step 1 workup Aqueous Workup (Wash with H2O, NaHCO3, Brine) reaction->workup Step 2 purification Purification (Column Chromatography or Recrystallization) workup->purification Step 3 product Purified Benzamide Derivative purification->product Yields Final Product for Analysis nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir G cluster_A Standard Benzamide cluster_B 2,6-Difluorobenzamide A_ring Aromatic Ring A_amide Amide Group (C=O, N-H) A_ring->A_amide Planar Conjugation (Torsion Angle ≈ 0°/180°) A_prop Property: Planar, Flexible A_amide->A_prop B_ring 2,6-Difluoro Aromatic Ring B_amide Amide Group (C=O, N-H) B_ring->B_amide Steric Hindrance (Torsion Angle ≈ 25-30°) B_prop Property: Non-Planar, Rigid B_amide->B_prop

Sources

A Senior Application Scientist's Guide to the Spectral Analysis of 4-Butoxy-2,6-difluorobenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Butoxy-2,6-difluorobenzoyl chloride and its derivatives are pivotal intermediates in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2] The precise substitution pattern—a butoxy group for modulated lipophilicity and two fluorine atoms enhancing metabolic stability and binding affinity—necessitates rigorous analytical characterization to ensure purity, confirm structural integrity, and control reaction outcomes. This guide provides an in-depth comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive characterization of this class of molecules. We will explore the causal relationships behind spectral features, present validated experimental protocols, and offer a comparative framework for distinguishing the target molecule from key precursors and potential side-products, thereby ensuring the highest standards of scientific integrity for researchers and drug development professionals.

Introduction: The Analytical Imperative

The 2,6-difluorobenzoyl moiety is a critical pharmacophore in many modern insecticides, particularly those in the benzoylurea class, which function as insect growth regulators by inhibiting chitin synthesis.[2] The introduction of a 4-butoxy group modifies the molecule's physical properties, influencing its solubility, membrane permeability, and ultimately, its biological activity.

Given these subtleties, unambiguous structural verification is paramount. Each functional group—the reactive acyl chloride, the symmetric difluoroaromatic ring, and the flexible butoxy chain—imparts a unique signature to the molecule's spectrum. A multi-technique approach is therefore not just recommended but essential for complete characterization, moving beyond simple confirmation to a detailed understanding of purity and isomeric distribution.

The Integrated Spectroscopic Workflow

Successful structural elucidation relies on the synergistic use of multiple analytical techniques. Each method provides a different piece of the puzzle, and their combined interpretation provides a self-validating system for structural confirmation.

Figure 1: An integrated workflow for the comprehensive spectral analysis of this compound derivatives.

Multinuclear NMR Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides the most detailed information regarding the molecular skeleton, connectivity, and the chemical environment of individual atoms. For fluorinated compounds, a multinuclear approach (¹H, ¹³C, and ¹⁹F) is indispensable.[3]

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum allows for the clear identification of the butoxy group and the aromatic protons. The aromatic protons are significantly deshielded due to the ring current effect, typically appearing in the 6.5-8.0 ppm region.[4][5]

  • Butoxy Chain (-O-CH₂-CH₂-CH₂-CH₃):

    • -O-CH₂- : A triplet around 4.0-4.2 ppm, deshielded by the adjacent oxygen atom.

    • -O-CH₂-CH₂- : A multiplet (sextet) around 1.7-1.9 ppm.

    • -CH₂-CH₂-CH₃ : A multiplet (sextet) around 1.4-1.6 ppm.

    • -CH₃ : A triplet around 0.9-1.0 ppm, the most shielded signal.

  • Aromatic Protons (Ar-H):

    • The two equivalent protons at the 3- and 5-positions will appear as a triplet around 6.7-7.0 ppm. The splitting pattern arises from coupling to the two adjacent fluorine atoms.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is exceptionally sensitive and offers a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[6] For this compound, a single signal is expected for the two equivalent fluorine atoms.

  • Expected Chemical Shift: The fluorine atoms attached to the aromatic ring will appear as a singlet in a proton-decoupled spectrum. In a coupled spectrum, this signal will be split into a triplet due to coupling with the two aromatic protons (H-3 and H-5). The high sensitivity of ¹⁹F NMR makes it an excellent tool for quantifying purity.[7]

¹³C NMR Spectroscopy: Elucidating the Carbon Framework

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. A key feature is the presence of carbon-fluorine (C-F) coupling, which provides definitive evidence for the substitution pattern.

  • Carbonyl Carbon (-COCl): ~160-165 ppm.

  • Aromatic Carbons: Typically resonate in the 110-140 ppm range.[5] The carbons directly bonded to fluorine (C-2, C-6) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). The carbon bonded to the butoxy group (C-4) will also show coupling to the fluorine atoms, as will C-3 and C-5, though with smaller coupling constants.

  • Butoxy Carbons: These will appear in the aliphatic region (~14-70 ppm).

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and powerful technique for identifying key functional groups. For an acyl chloride, the carbonyl (C=O) stretch is the most diagnostic peak.

  • C=O Stretch (Acyl Chloride): A very strong and sharp absorption band is expected in the range of 1775-1810 cm⁻¹ .[8][9] This high frequency is characteristic of the acyl chloride functional group, distinguishing it from related compounds like esters or carboxylic acids, which absorb at lower wavenumbers.

  • Aromatic C=C Stretches: Medium intensity peaks are typically observed in the 1450-1600 cm⁻¹ region.[5]

  • C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region.

  • C-O Stretch (Aryl Ether): A strong band around 1200-1250 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

  • Molecular Ion (M⁺): The spectrum will show a characteristic molecular ion peak cluster due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). For this compound (C₁₁H₁₁ClF₂O), the expected M⁺ peaks would be at m/z 232 and 234.

  • Key Fragmentation Pathways: The fragmentation of benzoyl chloride derivatives is often characterized by the loss of the chlorine radical or the entire COCl group.[10][11]

    • [M-Cl]⁺: Loss of the chlorine atom (m/z 197). This is often a prominent peak.

    • [M-COCl]⁺: Loss of the benzoyl chloride group to give the butoxy-difluorophenyl cation (m/z 155).

    • Loss of Butene: Cleavage within the butoxy chain can lead to the loss of butene (C₄H₈), resulting in a fragment corresponding to 4-hydroxy-2,6-difluorobenzoyl chloride.

Comparative Analysis: Target Molecule vs. Key Precursor

To ensure the successful synthesis of the target compound, it is crucial to differentiate its spectral data from that of its common precursors, such as 2,6-difluoro-4-hydroxybenzoyl chloride.

Spectroscopic FeatureThis compound (Target)2,6-Difluoro-4-hydroxybenzoyl chloride (Precursor)Rationale for Difference
¹H NMR Signals at ~0.9-4.2 ppm for butoxy chain.Absence of aliphatic signals. Broad singlet for -OH proton.Presence of the C₄H₉ alkyl chain in the target molecule.
IR Spectrum (cm⁻¹) C-H (aliphatic) stretches at ~2850-2960.Broad O-H stretch at ~3200-3600.The precursor has a hydroxyl group, while the target has an ether linkage and aliphatic C-H bonds.
Mass Spectrum (m/z) M⁺ peaks at 232/234.M⁺ peaks at 176/178.The difference in molecular weight corresponds exactly to the addition of a C₄H₈ group (56 Da).
¹³C NMR Four distinct signals for the butoxy carbons (~14, 19, 31, 69 ppm).Absence of these aliphatic signals.Direct detection of the carbon skeleton of the butoxy group.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining reproducible and reliable data.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹⁹F NMR Acquisition: Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Acquire with a spectral width of ~200 ppm and a relaxation delay of 2-5 seconds.[12]

  • ¹³C NMR Acquisition: Acquire data with a spectral width of ~250 ppm, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise.

IR Spectroscopy Protocol
  • Technique: Attenuated Total Reflectance (ATR) is recommended for liquid samples due to its simplicity and minimal sample preparation.

  • Procedure: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. Perform a background scan of the clean, empty ATR crystal before running the sample.

Mass Spectrometry Protocol
  • Ionization Technique: Electron Ionization (EI) is suitable for this relatively volatile and stable molecule to induce characteristic fragmentation.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) interface for separation from volatile impurities.

  • Acquisition Parameters: Use a standard EI energy of 70 eV. Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

Conclusion

The structural verification of this compound derivatives is a multi-faceted process that relies on the logical integration of NMR, IR, and MS data. Each technique provides unique and complementary information. ¹⁹F NMR and the characteristic high-frequency C=O stretch in the IR spectrum are particularly powerful for identifying the key functional moieties of this molecular class. By comparing the acquired data against known spectral characteristics and potential precursors, researchers can confidently confirm the structure, assess the purity, and ensure the quality of these vital chemical intermediates, thereby upholding the principles of scientific rigor in drug discovery and development.

References

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  • Kumar, P., et al. (2009). Synthesis and Hypoxia Selective Radiosensitization Potential of beta-2-FAZA and beta-3-FAZL: Fluorinated Azomycin beta-Nucleosides. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 13.4 Spectroscopic Properties of Aromatic Compounds. Retrieved from [Link]

  • Bearer, C. A., et al. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PubMed Central. Retrieved from [Link]

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  • Google Patents. (n.d.). CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate.
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  • LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Spectroscopic and Luminescent Properties of Er, Yb and Lu Complexes with Cyano-Substituted Phthalocyanine Ligands. Retrieved from [Link]

  • YouTube. (2024). Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified!. Retrieved from [Link]

  • Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. PubMed Central. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetyl chloride. NIST WebBook. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

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  • Arabian Journal of Chemistry. (2020). Evaluation of structural, spectral characterization and in vitro cytotoxic activity studies of some polycyclic aromatic compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • RSC Publishing. (n.d.). The infrared spectra and vibrational assignments of the acetyl halides. Retrieved from [Link]

  • Elguero, J., et al. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PubMed Central. Retrieved from [Link]

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